Methyl 4-(2,5-dioxo-3-{[4-(piperidin-1-yl)phenyl]amino}pyrrolidin-1-yl)benzoate
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Overview
Description
“Methyl 4-(2,5-dioxo-3-{[4-(piperidin-1-yl)phenyl]amino}pyrrolidin-1-yl)benzoate” is a complex organic compound. It is a derivative of 1H-pyrrole-2,5-diones, also known as maleimides . Maleimides are known for their wide practical application due to the presence of two important structural fragments: an activated double bond and an imide group .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, the reaction of 4-aminobenzenesulfonamide with maleic anhydride gave a compound which was reacted with p-toluenesulfonic acid to obtain a 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide . This compound then enters the aza-Michael reaction with secondary amines to form a variety of derivatives .Chemical Reactions Analysis
Maleimides, which this compound is a derivative of, are known to easily take up a variety of nucleophilic and electrophilic reagents, enter cycloaddition reactions, and also undergo facile polymerization and copolymerization with various unsaturated compounds .Scientific Research Applications
Antimycobacterial Activity
A study by Kumar et al. (2008) on spiro-piperidin-4-ones, which share structural similarities with the chemical , explored their synthesis and biological intervention against Mycobacterium tuberculosis. The research highlighted the atom economic and stereoselective synthesis of these compounds, demonstrating significant in vitro and in vivo activity against multiple strains of Mycobacterium tuberculosis. The potent antimycobacterial activity suggests potential applications in treating tuberculosis, especially considering the compound's structural and functional relevance to the chemical compound Kumar et al., 2008.
Chemical Synthesis and Medicinal Chemistry
Magano et al. (2014) detailed the synthesis of oxindoles via palladium-catalyzed C-H functionalization, employing methodologies that could be relevant to modifying or synthesizing derivatives of Methyl 4-(2,5-dioxo-3-{[4-(piperidin-1-yl)phenyl]amino}pyrrolidin-1-yl)benzoate. This research provides insight into the chemical synthesis processes that can be applied to create compounds with potential medicinal chemistry applications Magano et al., 2014.
Structure-Activity Relationship Studies
The study by Sharma et al. (1990) on the structure-activity relationship of antiestrogens showcases the importance of the side chain and its position in determining the activity of compounds. Although not directly related to this compound, this research underlines the critical role of molecular structure in the biological activity and effectiveness of pharmaceutical compounds Sharma et al., 1990.
Analytical Chemistry and Quality Control
Ye et al. (2012) developed a nonaqueous capillary electrophoresis method for the separation of imatinib mesylate and related substances, highlighting the technique's relevance in the quality control of pharmaceuticals. This method's effectiveness in separating complex mixtures could be applied to analyzing the purity and composition of this compound and its derivatives Ye et al., 2012.
Mechanism of Action
Pharmacokinetics, or ADME (Absorption, Distribution, Metabolism, and Excretion) properties, are crucial for determining a compound’s bioavailability. Factors such as solubility, stability, and the compound’s interactions with various enzymes and transporters in the body can influence these properties .
The compound’s action can result in molecular and cellular effects, which can vary widely depending on the specific targets and pathways involved. These effects can be influenced by various environmental factors, including pH, temperature, and the presence of other substances .
Properties
IUPAC Name |
methyl 4-[2,5-dioxo-3-(4-piperidin-1-ylanilino)pyrrolidin-1-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c1-30-23(29)16-5-9-19(10-6-16)26-21(27)15-20(22(26)28)24-17-7-11-18(12-8-17)25-13-3-2-4-14-25/h5-12,20,24H,2-4,13-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHCIBKYFTWOUML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3=CC=C(C=C3)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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